molecular formula C10H6BO2 B14759245 Naphtho[2,3-d]-1,3,2-dioxaborole CAS No. 269-42-1

Naphtho[2,3-d]-1,3,2-dioxaborole

Cat. No.: B14759245
CAS No.: 269-42-1
M. Wt: 168.97 g/mol
InChI Key: GNDSZBVEDVXJIA-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]-1,3,2-dioxaborole is a heterocyclic compound that features a boron atom integrated into a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]-1,3,2-dioxaborole typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the boron-oxygen bond. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and continuous flow processes to enhance yield and purity. The use of automated systems and real-time monitoring can ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and substituted naphthalene derivatives. These products can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

Naphtho[2,3-d]-1,3,2-dioxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]-1,3,2-dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-d]-1,3,2-dioxaborole is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions, such as in drug design and materials science .

Properties

CAS No.

269-42-1

Molecular Formula

C10H6BO2

Molecular Weight

168.97 g/mol

InChI

InChI=1S/C10H6BO2/c1-2-4-8-6-10-9(12-11-13-10)5-7(8)3-1/h1-6H

InChI Key

GNDSZBVEDVXJIA-UHFFFAOYSA-N

Canonical SMILES

[B]1OC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

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